(3-Amino-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-7-yl)boronic acid
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Overview
Description
B-[3-Amino-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-7-yl]boronic acid is a boronic acid derivative that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to an indazole ring, which is further substituted with amino, chloro, and trifluoroethyl groups. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-[3-Amino-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-7-yl]boronic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction employs a palladium catalyst and a boronic acid derivative as the key reagents .
Suzuki-Miyaura Coupling: The reaction between 3-amino-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazole and a boronic acid derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, yields the desired boronic acid compound.
Hydroboration: Another method involves the hydroboration of an appropriate precursor, followed by oxidation to introduce the boronic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
B-[3-Amino-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-7-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents and desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
B-[3-Amino-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-7-yl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of B-[3-Amino-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-7-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases and kinases . The indazole ring and its substituents contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but with different reactivity and specificity.
Indazole Derivatives: Compounds with similar indazole structures but different substituents, leading to variations in their chemical and biological properties.
Trifluoroethyl Compounds: Compounds containing the trifluoroethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability.
Uniqueness
B-[3-Amino-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-7-yl]boronic acid is unique due to the combination of its boronic acid group, indazole ring, and trifluoroethyl substituent. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H8BClF3N3O2 |
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Molecular Weight |
293.44 g/mol |
IUPAC Name |
[3-amino-4-chloro-1-(2,2,2-trifluoroethyl)indazol-7-yl]boronic acid |
InChI |
InChI=1S/C9H8BClF3N3O2/c11-5-2-1-4(10(18)19)7-6(5)8(15)16-17(7)3-9(12,13)14/h1-2,18-19H,3H2,(H2,15,16) |
InChI Key |
HHYARLGRSWIONP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=C(C=C1)Cl)C(=NN2CC(F)(F)F)N)(O)O |
Origin of Product |
United States |
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